![molecular formula C8H15N B1397876 Spiro[2.5]octan-5-amine CAS No. 1228531-38-1](/img/structure/B1397876.png)

Spiro[2.5]octan-5-amine

Vue d'ensemble

Description

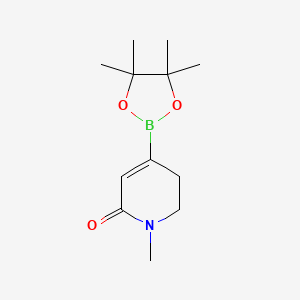

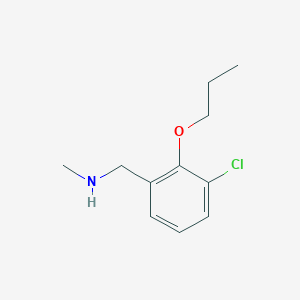

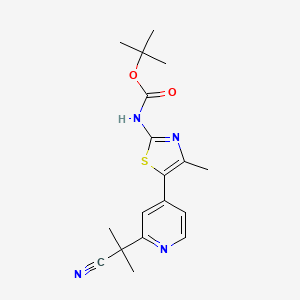

Spiro[2.5]octan-5-amine is a chemical compound with the molecular formula C8H15N . It has a molecular weight of 125.22 . The IUPAC name for this compound is spiro[2.5]octan-5-amine .

Molecular Structure Analysis

The molecular structure of spiro[2.5]octan-5-amine consists of a unique spiro[2.5]octane skeleton . The structure can be represented by the SMILES string: NC1CCCC2(CC2)C1 . More detailed structural analysis can be obtained through NMR experiments .Physical And Chemical Properties Analysis

Spiro[2.5]octan-5-amine is a solid at room temperature . It has a molecular weight of 125.22 . The compound’s IUPAC name is spiro[2.5]octan-5-amine , and its SMILES string is NC1CCCC2(CC2)C1 .Applications De Recherche Scientifique

Polymer Science and Materials Engineering

A novel spiro(fluorene-9,9′-xanthene) skeleton bis(ether amine) monomer was synthesized, leading to the development of new polyimides with exceptional organosolubility, optical transparency, and thermal stability. These polyimides exhibit low moisture absorption, low dielectric constants, and the ability to form transparent, flexible films, indicating their potential in high-performance materials applications (Zhang et al., 2010; Shu-jiang et al., 2011).

Synthetic Methodology and Chemical Reactions

Spiro compounds have been integral in the development of asymmetric synthesis techniques. For instance, amino acids and amines catalyzed hetero-domino reactions, creating highly substituted, symmetrical, and nonsymmetrical spiro compounds. These methodologies open new avenues for creating complex molecular architectures with significant stereochemical control (Ramachary et al., 2004).

Anti-Influenza Applications

Spiropiperazines, derived from aminoadamantanes with additional amino groups, exhibited in vitro activity against influenza A H3N2 virus, highlighting the potential of spiro compounds in antiviral drug development. These findings suggest that the structural features of spiro compounds can be harnessed to enhance antiviral potency (Fytas et al., 2010).

Novel Scaffold Creation for Drug Discovery

Inspired by the structures of bioactive natural products, novel spiro scaffolds have been synthesized to serve as building blocks for drug discovery. These scaffolds, designed for easy conversion into lead generation libraries, demonstrate the strategic use of spiro compounds in creating diverse and potentially therapeutic molecular structures (Jenkins et al., 2009).

Organic Light Emitting Diodes (OLEDs)

Spiro compounds have been employed as blue host and dopant materials in OLEDs, resulting in devices with enhanced color purity and efficiency. The structural characteristics of spiro compounds, such as 5-naphthyl-spiro[fluorene-7,9′-benzofluorene], contribute to improved electronic properties and stability, showcasing their application in advanced optoelectronic devices (Jeon et al., 2008).

Safety And Hazards

Orientations Futures

The future directions for research on spiro[2.5]octan-5-amine could include further studies on its synthesis, chemical reactions, and mechanism of action. Additionally, more research is needed to fully understand its physical and chemical properties, as well as its safety and hazards. The potential applications of spiro[2.5]octan-5-amine in various fields such as medicinal chemistry could also be explored .

Propriétés

IUPAC Name |

spiro[2.5]octan-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c9-7-2-1-3-8(6-7)4-5-8/h7H,1-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCSRHTRDWSXDFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2(C1)CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[2.5]octan-5-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Tetrahydro-pyran-2-yl)-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole](/img/structure/B1397796.png)

![Azetidine, 1-[(4-fluorophenyl)sulfonyl]-](/img/structure/B1397809.png)